molecular formula C15H27NO5 B14049054 (S)-2-((R)-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid CAS No. 882506-04-9

(S)-2-((R)-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid

Katalognummer: B14049054
CAS-Nummer: 882506-04-9
Molekulargewicht: 301.38 g/mol
InChI-Schlüssel: JYNKUWGDDKORHX-MNOVXSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid typically involves multiple steps. One common method includes the protection of an amine group using tert-butoxycarbonyl chloride in the presence of a base, followed by coupling with an appropriate acid or ester. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under mild conditions, revealing the active amine group, which can then participate in further chemical reactions. This selective deprotection is crucial in multi-step synthesis processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of both Boc and amide functionalities. This combination allows for selective reactions and makes it a valuable intermediate in complex organic synthesis .

Eigenschaften

CAS-Nummer

882506-04-9

Molekularformel

C15H27NO5

Molekulargewicht

301.38 g/mol

IUPAC-Name

(2S)-2-[ethyl-[(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H27NO5/c1-8-16(11(9(2)3)13(18)19)12(17)10(4)14(20)21-15(5,6)7/h9-11H,8H2,1-7H3,(H,18,19)/t10-,11+/m1/s1

InChI-Schlüssel

JYNKUWGDDKORHX-MNOVXSKESA-N

Isomerische SMILES

CCN([C@@H](C(C)C)C(=O)O)C(=O)[C@@H](C)C(=O)OC(C)(C)C

Kanonische SMILES

CCN(C(C(C)C)C(=O)O)C(=O)C(C)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.